molecular formula C14H17NO2 B2622674 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide CAS No. 2411201-04-0

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide

Cat. No.: B2622674
CAS No.: 2411201-04-0
M. Wt: 231.295
InChI Key: WCTLMGMPMXNBBA-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide is an organic compound that features a unique structure combining an indene moiety with an amide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-8-9-17-13-7-6-11-4-3-5-12(11)10-13/h2,6-7,10H,1,3-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTLMGMPMXNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCOC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with an appropriate alkylating agent to introduce the 2-(2,3-dihydro-1H-inden-5-yloxy)ethyl group. This intermediate is then reacted with acryloyl chloride to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the indene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indene-derived ketones or carboxylic acids.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted amides or indene derivatives.

Scientific Research Applications

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The indene moiety may interact with biological receptors or enzymes, modulating their activity. The amide group can form hydrogen bonds with target proteins, influencing their function. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide is unique due to its combination of an indene moiety with an amide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

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